8-Methoxy-3,6-dimethylocta-1,6-diene
Description
8-Methoxy-3,6-dimethylocta-1,6-diene is a substituted diene characterized by a linear eight-carbon chain with double bonds at positions 1 and 5. Key structural features include:
- Methoxy group (-OCH₃) at position 6.
- Methyl groups (-CH₃) at positions 3 and 6.
- Conjugated diene system (C1-C2 and C6-C7 double bonds).
Properties
CAS No. |
40910-58-5 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
8-methoxy-3,6-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-5-10(2)6-7-11(3)8-9-12-4/h5,8,10H,1,6-7,9H2,2-4H3 |
InChI Key |
OWUCZSYIAXDZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=CCOC)C)C=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Methoxy-3,6-dimethylocta-1,6-diene can be achieved through several synthetic routes. One common method involves the reaction of 3,7-dimethylocta-1,6-diene with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, and results in the formation of the desired methoxy derivative .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent and high-quality production .
Chemical Reactions Analysis
8-Methoxy-3,6-dimethylocta-1,6-diene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized at the vinyl group using catalysts such as rhodium(III) chloride and iron(III) chloride in the presence of oxygen.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon as a catalyst.
Substitution: Substitution reactions involve the replacement of the methoxy group with other functional groups.
Scientific Research Applications
8-Methoxy-3,6-dimethylocta-1,6-diene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 8-Methoxy-3,6-dimethylocta-1,6-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions at the double bonds, leading to the formation of new chemical entities. These reactions are facilitated by the presence of electron-donating methoxy and methyl groups, which enhance the compound’s reactivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
a) 3,7-Dimethylocta-1,6-diene (CAS 2436-90-0)
- Molecular Formula : C₁₀H₁₈ (vs. C₁₁H₂₀O for 8-Methoxy-3,6-dimethylocta-1,6-diene).
- Substituents : Methyl groups at positions 3 and 7 (vs. methoxy at C8 and methyl at C3/C6).
- Physical Properties : Boiling point and storage conditions are unspecified, but it is classified as a flammable liquid (UN 1993, Class 3) with hazards including skin irritation and environmental toxicity .
- Key Differences : The absence of a methoxy group reduces polarity and alters reactivity.
b) Octa-1,6-diene (C₈H₁₄)
- Molecular Formula : C₈H₁₄ (simpler backbone).
- Structure : Unsaturated linear chain with double bonds at C1 and C6.
- Reactivity : Prone to photochemical cyclization, as seen in the conversion of 2,6-diphenylhepta-1,6-diene to bicyclic structures under irradiation .
- Comparison : The methoxy and methyl groups in 8-Methoxy-3,6-dimethylocta-1,6-diene may sterically hinder such reactions or modify electronic properties.
c) 3,5,8-Trichloro-2,6-dimethylocta-1,6-diene
- Substituents : Chlorine atoms at C3, C5, and C8; methyl groups at C2 and C6.
- Impact of Halogenation : Chlorine increases molecular weight (exact mass 240.0035) and introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .
Physicochemical Properties and Reactivity
The table below summarizes key differences:
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